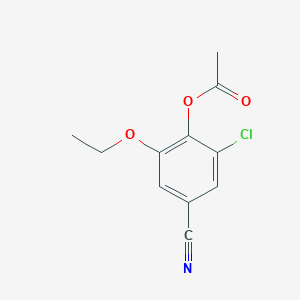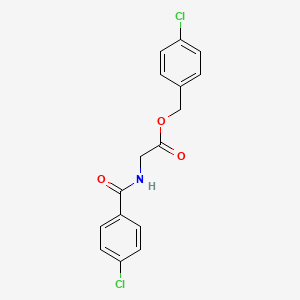![molecular formula C18H17NO4 B5706914 methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)
methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, also known as MABA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a synthetic compound that is often used in laboratory experiments, and its unique chemical structure makes it a valuable tool for researchers. In
科学的研究の応用
Methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various diseases and disorders. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been used in the development of new drugs for the treatment of cancer and other diseases.
作用機序
The mechanism of action of methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to be related to its ability to interact with ROS. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of enzymes that produce ROS, which may contribute to its antioxidant properties. Additionally, methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to induce cell death in cancer cells, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects:
methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including its ability to scavenge ROS and protect cells from oxidative damage. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in laboratory experiments is its unique chemical structure, which makes it a valuable tool for researchers. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to using methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, including its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential applications in various fields. Finally, more research is needed to explore the potential advantages and limitations of using methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in laboratory experiments.
合成法
Methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylacetic acid to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. The synthesis of methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a complex process that requires careful attention to detail and precise measurements.
特性
IUPAC Name |
methyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(7-9-15)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNJOSIKJYHGTH-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)




